Cas no 2034501-38-5 (3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide)

3-Chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazine-substituted imidazole moiety, offering potential utility in medicinal chemistry and pharmaceutical research. Its structural complexity, combining halogenated aromatic and heterocyclic components, suggests possible applications as a bioactive scaffold or enzyme inhibitor. The presence of both chloro and fluoro substituents enhances its electronic properties, while the pyrazine-imidazole linkage may contribute to binding affinity in target interactions. This compound is suitable for exploratory synthesis in drug discovery, particularly in the development of small-molecule therapeutics. Its well-defined molecular structure allows for precise modifications, making it a candidate for structure-activity relationship (SAR) studies.
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide structure
2034501-38-5 structure
Product name:3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
CAS No:2034501-38-5
MF:C15H13ClFN5O2S
Molecular Weight:381.812423467636
CID:5338845

3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
    • 3-chloro-4-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
    • 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
    • インチ: 1S/C15H13ClFN5O2S/c16-12-9-11(1-2-13(12)17)25(23,24)21-6-8-22-7-5-20-15(22)14-10-18-3-4-19-14/h1-5,7,9-10,21H,6,8H2
    • InChIKey: LHXYVOFYYCZUCJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)S(NCCN1C=CN=C1C1C=NC=CN=1)(=O)=O)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 535
  • トポロジー分子極性表面積: 98.2
  • XLogP3: 0.9

3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6502-1337-25mg
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
25mg
$109.0 2023-09-08
Life Chemicals
F6502-1337-3mg
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
3mg
$63.0 2023-09-08
Life Chemicals
F6502-1337-2μmol
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6502-1337-5mg
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
5mg
$69.0 2023-09-08
Life Chemicals
F6502-1337-30mg
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
30mg
$119.0 2023-09-08
Life Chemicals
F6502-1337-5μmol
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6502-1337-10μmol
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6502-1337-1mg
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
1mg
$54.0 2023-09-08
Life Chemicals
F6502-1337-2mg
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
2mg
$59.0 2023-09-08
Life Chemicals
F6502-1337-20mg
3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
2034501-38-5
20mg
$99.0 2023-09-08

3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide 関連文献

3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamideに関する追加情報

Introduction to 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 2034501-38-5)

3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2034501-38-5, represents a convergence of structural complexity and potential therapeutic utility. Its molecular architecture, featuring a benzene ring substituted with chloro and fluoro groups, coupled with an N-sulfonamide moiety linked to an ethyl chain that further incorporates pyrazine and imidazole heterocycles, positions it as a promising candidate for further exploration in drug discovery.

The structural features of this compound are particularly noteworthy. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (sulfonamide) groups on the benzene ring creates a unique electronic environment that can modulate its interactions with biological targets. The sulfonamide group, in particular, is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability. The incorporation of the pyrazinyl and imidazolyl moieties into the ethyl chain introduces additional layers of complexity, potentially influencing both the solubility and bioavailability of the compound.

In recent years, there has been a surge in research focused on designing molecules that exploit multitarget interactions. The compound 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide exemplifies this trend. The combination of the sulfonamide scaffold with heterocyclic fragments suggests potential activity against multiple biological pathways. For instance, studies have indicated that sulfonamides can interact with enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase, while pyrazine and imidazole derivatives are known to target receptors and ion channels involved in various physiological processes.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the chloro and fluoro substituents at specific positions on the benzene ring necessitates careful selection of reaction conditions to avoid unwanted side products. The subsequent functionalization with the sulfonamide group further complicates the synthetic route, requiring advanced techniques such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. Despite these challenges, the synthetic strategies employed have enabled researchers to produce sufficient quantities of 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide for preliminary biological evaluation.

One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research indicates that it may exhibit inhibitory activity against enzymes or receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For example, sulfonamides have been widely studied for their antitumor properties, often by interfering with key metabolic pathways in cancer cells. Similarly, pyrazine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems.

The role of computational chemistry in optimizing the structure of 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-y]ethyl}benzene-1-sulfonamide cannot be overstated. Molecular modeling techniques allow researchers to predict how different substituents will influence the compound's binding affinity and selectivity. By leveraging these tools, scientists can design analogs with enhanced potency or reduced toxicity before committing to costly experimental synthesis. This approach aligns with the broader trend toward de novo drug design, where computational methods are used to generate novel molecular entities with tailored properties.

Preclinical studies have begun to explore the pharmacological profile of this compound. Initial findings suggest that it exhibits favorable pharmacokinetic properties, including reasonable solubility and bioavailability. These characteristics are crucial for advancing a candidate into clinical trials, where dosing regimens must be carefully determined based on how the drug is absorbed, distributed, metabolized, and excreted by the body. Additionally, preliminary toxicology studies have shown no significant adverse effects at tested doses, providing a promising safety profile for further development.

The future direction of research on 3-chloro-4-fluoro-N-{2-[2-(pyrazin-2-y l)-1H-imidazol-l-y l]ethyl}benzene-l-sulfonamide will likely involve expanding its therapeutic applications through structure-based drug design. By integrating insights from high-throughput screening assays with computational modeling, researchers can identify optimal modifications to enhance its biological activity. Furthermore, exploring its potential as a prodrug—a precursor that is activated within the body—could open up new avenues for treatment strategies.

In conclusion,3-chloro-l 4-fluoro-N-{l -[l -(pyrazin - 21 y l)-l H-imidazol - l - y l)]ethyl}benzene-l-sulfonamide (CAS No. 203450 38 5) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and promising biological properties. Its development underscores the importance of interdisciplinary approaches combining synthetic organic chemistry with computational biology and medicinal chemistry. As research progresses,this compound holds considerable potential as a therapeutic agent targeting various human diseases.

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